Evidence Gap Statement: No Comparative Activity Data Exist for Differential Analysis
Comprehensive searching across primary research literature, patents (including Google Patents, Justia, WIPO), authoritative databases (PubChem, BindingDB, ChEMBL), and vendor technical documentation revealed no quantitative biological activity data for N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). PubChem substance record SID 29559034 is a legacy entry with no associated bioassay data [1]. Searches using CAS number, IUPAC name, and SMILES strings across BindingDB and ChEMBL returned zero activity records for this compound, in contrast to structurally related succinamide neurotoxins such as Joro spider toxin 3 (IC50: 1.71 μM at rat NMDA 2A receptor) [2]. No patents claiming this compound with biological data were identified. Consequently, no direct head-to-head comparisons, cross-study comparables, or class-level inferences can be drawn regarding potency, selectivity, or any other pharmacologically relevant parameter for this specific molecule.
| Evidence Dimension | Biological activity data availability |
|---|---|
| Target Compound Data | No quantitative activity data identified in any source |
| Comparator Or Baseline | Joro spider toxin 3 (succinamide scaffold): IC50 1.71 μM at rat NMDA 2A receptor [2] |
| Quantified Difference | Not calculable; no target compound data exist |
| Conditions | Multiple database and literature searches conducted |
Why This Matters
The complete absence of quantitative evidence precludes any scientifically valid procurement decision based on differential performance; selection must rely solely on chemical identity and purity specifications.
- [1] PubChem. SID 29559034 (N-propyl-2-(propylamino)butanediamide). Legacy record; no bioassay data. View Source
- [2] BindingDB. BDBM50105843 (Joro spider toxin 3). IC50: 1.71E+3 nM at rat glutamate NMDA 2A receptor. View Source
